REACTION_SMILES
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[C:2]([CH3:3])([CH3:4])([CH3:5])[c:6]1[cH:7][c:8](-[c:17]2[n:18][c:19]([SH:22])[s:20][cH:21]2)[cH:9][c:10]([C:13]([CH3:14])([CH3:15])[CH3:16])[c:11]1[OH:12].[CH3:23][I:24].[CH3:26][OH:27].[Na:1].[OH2:25]>>[C:2]([CH3:3])([CH3:4])([CH3:5])[c:6]1[cH:7][c:8](-[c:17]2[n:18][c:19]([S:22][CH3:23])[s:20][cH:21]2)[cH:9][c:10]([C:13]([CH3:14])([CH3:15])[CH3:16])[c:11]1[OH:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc(-c2csc(S)n2)cc(C(C)(C)C)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CSc1nc(-c2cc(C(C)(C)C)c(O)c(C(C)(C)C)c2)cs1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |